molecular formula C28H28FN5O6S B560112 Spebrutinib besylate CAS No. 1360053-81-1

Spebrutinib besylate

カタログ番号 B560112
CAS番号: 1360053-81-1
分子量: 581.62
InChIキー: ABSXPNGWJFAPRT-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Spebrutinib besylate, also known as CC-292 or AVL-292, is a small molecule pharmaceutical . It is an orally administered, covalent, small-molecule inhibitor of Bruton’s tyrosine kinase (BTK) . It has been used in trials studying the treatment of Rheumatoid Arthritis, Lymphoma, Large B-Cell, Diffuse, and Leukemia Lymphocytic Chronic B-Cell .


Molecular Structure Analysis

Spebrutinib besylate has a molecular weight of 423.448 and a chemical formula of C22H22FN5O3 . It belongs to the class of organic compounds known as anilides .


Chemical Reactions Analysis

Spebrutinib has been found to inhibit the proliferation of B cells more potently than T cells . It also reduces the generation of inflammatory chemokines and cytokines .


Physical And Chemical Properties Analysis

Spebrutinib besylate is a small molecule, which means it has a low molecular weight . It is orally administered, indicating that it is likely stable in the acidic environment of the stomach .

科学的研究の応用

  • Rheumatoid Arthritis Treatment : Spebrutinib was shown to affect markers of B cell activation, chemotaxis, and osteoclasts in patients with rheumatoid arthritis (RA). It inhibited B-cell proliferation and reduced cytokine production and osteoclastogenesis, showing clinical efficacy in RA patients (Schafer et al., 2019).

  • Metabolic Stability Evaluation : A study developed a sensitive LC-MS/MS method to determine spebrutinib levels, applying it to evaluate its metabolic stability. The findings suggested that spebrutinib could be excreted slowly from the body, highlighting the need for monitoring plasma levels and kidney function (Abdelhameed et al., 2019).

  • Cancer Treatment Potential : Research on spebrutinib analogues indicated potential applications in cancer treatment. New analogues were designed, synthesized, and evaluated for their anticancer activity and toxicity profiles, showing promise as potential anticancer agents (Al-Obaidi et al., 2019).

  • Chronic Lymphocytic Leukemia (CLL) Therapy : Studies found that spebrutinib, as a selective BTK inhibitor, improves therapy response in CLL when combined with other treatments. It inhibited B-cell receptor signaling and activation, showing potential in combination regimens for CLL treatment (Lee-Vergés et al., 2019).

  • Potential COVID-19 Treatment : A study explored the repurposing of BTK inhibitors like spebrutinib against COVID-19. Through virtual screening, it was hypothesized that spebrutinib could potentially inhibit SARS-CoV-2 pathogenesis, suggesting a new avenue for COVID-19 treatment research (Kaliamurthi et al., 2021).

  • Myeloma Bone Disease (MMBD) : Another study investigated whether spebrutinib, combined with mechanical loading, could enhance treatment in MMBD. However, the combination was not found to be more effective than mechanical stimuli alone in reducing osteolytic bone disease (Ziouti et al., 2021).

  • Drug Resistance Research : Research into resistance mechanisms for BTK inhibitors like spebrutinib is critical for understanding their long-term efficacy, especially in the context of chronic lymphocytic leukemia treatment (Woyach et al., 2014).

作用機序

Spebrutinib besylate targets Bruton’s tyrosine kinase (BTK), which is part of the B-cell and Fc receptor signaling pathways . By inhibiting BTK, it disrupts these pathways, which can help in the treatment of diseases like Rheumatoid Arthritis and various types of Lymphoma .

Safety and Hazards

Spebrutinib besylate is considered toxic and is a moderate to severe irritant to the skin and eyes . It should only be handled by personnel trained and familiar with handling potent active pharmaceutical ingredients .

将来の方向性

Spebrutinib besylate is currently under clinical development by Bristol-Myers Squibb and is in Phase I for Diffuse Large B-Cell Lymphoma . It is also being studied for the treatment of other diseases, including systemic lupus erythematosus (SLE), multiple myeloma-related bone disease, B-cell non-Hodgkin lymphoma, mantle cell lymphoma, relapsed/refractory B-cell lymphoma including Waldenstrom macroglobulinemia and rheumatoid arthritis .

特性

IUPAC Name

benzenesulfonic acid;N-[3-[[5-fluoro-2-[4-(2-methoxyethoxy)anilino]pyrimidin-4-yl]amino]phenyl]prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22FN5O3.C6H6O3S/c1-3-20(29)25-16-5-4-6-17(13-16)26-21-19(23)14-24-22(28-21)27-15-7-9-18(10-8-15)31-12-11-30-2;7-10(8,9)6-4-2-1-3-5-6/h3-10,13-14H,1,11-12H2,2H3,(H,25,29)(H2,24,26,27,28);1-5H,(H,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABSXPNGWJFAPRT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC1=CC=C(C=C1)NC2=NC=C(C(=N2)NC3=CC(=CC=C3)NC(=O)C=C)F.C1=CC=C(C=C1)S(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H28FN5O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

581.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Spebrutinib besylate

CAS RN

1360053-81-1
Record name Spebrutinib besylate [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1360053811
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name SPEBRUTINIB BESYLATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RC3ET192UJ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。